
Lobeglitazone sulfate
Beschreibung
Lobeglitazone sulfate is a novel thiazolidinedione (TZD) developed as a dual peroxisome proliferator-activated receptor (PPAR)-α/γ agonist. It was approved in South Korea in 2013 under the brand name Duvie® for managing type 2 diabetes mellitus (T2DM) by improving insulin sensitivity and glycemic control . Structurally, it is derived from rosiglitazone but features a substituted pyrimidine moiety with a p-methoxyphenoxy group at the 4-position, enhancing its binding affinity to PPARγ . Unlike other TZDs, lobeglitazone is primarily excreted via feces, reducing concerns about bladder cancer associated with urinary excretion in preclinical models . Clinical studies demonstrate its efficacy in obese patients with long-standing diabetes, insulin resistance, and comorbid conditions like non-alcoholic fatty liver disease (NAFLD) .
Eigenschaften
CAS-Nummer |
763108-62-9 |
---|---|
Molekularformel |
C24H26N4O9S2 |
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;sulfuric acid |
InChI |
InChI=1S/C24H24N4O5S.H2O4S/c1-31-18-6-8-20(9-7-18)33-22-13-17(26-15-27-22)14-25-10-11-32-19-4-2-16(3-5-19)12-21-23(29)28-24(30)34-21;1-5(2,3)4/h2-9,13,15,21,25H,10-12,14H2,1H3,(H,28,29,30);(H2,1,2,3,4) |
InChI-Schlüssel |
SZYDFAFNERJCSY-UHFFFAOYSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC.OS(=O)(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=NC=NC(=C2)CNCCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CKD-501; CKD 501; CKD501; Lobeglitazone Sulfate. trade name Duvie, Chong Kun Dang. |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Regioselective Reduction of Benzylidene-2,4-thiazolidinedione
A critical challenge in the synthesis involves the regioselective 1,4-reduction of benzylidene-2,4-thiazolidinedione (10 ). Early methods suffered from poor selectivity, generating undesired 1,2-reduction byproducts. To address this, researchers employed Hantzsch dihydropyridine ester (HEH) with silica gel as an acid catalyst, achieving >98% regioselectivity. The mechanism involves protonation of the carbonyl oxygen, directing hydride attack to the β-position (Figure 1). This innovation increased the yield of reduced intermediate (11 ) from 65% to 92%.
$$ \text{Figure 1: Proposed mechanism for HEH-mediated 1,4-reduction of } \mathbf{10} \text{} $$
Process Optimization and Scale-Up
Yield Improvements and Purity Enhancements
The original medicinal chemistry route yielded lobeglitazone sulfate at 17%, hampered by multiple isolations and low selectivity. Process intensification strategies, including in-situ intermediate generation and solvent system optimization, boosted the overall yield to 52%. Key modifications included:
- Replacing dichloromethane with toluene for improved solubility of 6
- Implementing azeotropic distillation to remove water during imine formation
- Utilizing activated charcoal to adsorb colored impurities
These changes enabled the production of 2 kg of this compound (CKD-501 , 2 ) with 98.5% purity under Good Manufacturing Practice (GMP) standards.
Table 2: Comparison of Original vs. Optimized Synthesis
Parameter | Original Route | Optimized Route |
---|---|---|
Overall Yield | 17% | 52% |
Purity | 89% | 98.5% |
Number of Isolations | 5 | 2 |
Salt Selection and Crystallization
Sulfate salt formation was prioritized over hydrochloride or maleate counterparts due to superior crystallinity and stability. Lobeglitazone free base (1 ) is treated with sulfuric acid in ethanol, yielding needle-shaped crystals with a melting point of 212–214°C. X-ray diffraction studies confirmed the monoclinic crystal system (space group P2₁/c), which enhances bulk density for tablet compression.
Formulation Strategies for Combination Therapies
Bilayer Tablet Design
A patent-pending formulation combines this compound with metformin hydrochloride to synergistically target insulin resistance and hepatic glucose output. The bilayer design comprises:
- Core layer : Sustained-release metformin (500–1000 mg) with hypromellose 2208 (15–25 wt%) for prolonged absorption
- Outer layer : Immediate-release this compound (0.5 mg) with crospovidone (5–10 wt%) for rapid disintegration
Table 3: Composition of Bilayer Tablet
Layer | Component | Function |
---|---|---|
Core | Metformin HCl | Sustained glucose control |
Hypromellose 2208 | Matrix former | |
Outer | This compound | PPARα/γ activation |
Crospovidone | Disintegrant |
Coating and Stability Considerations
An aqueous coating of hypromellose 2910 (3% w/w) and triethyl citrate (0.5% w/w) is applied to prevent moisture uptake during storage. Accelerated stability studies (40°C/75% RH, 6 months) showed <0.5% degradation, meeting International Council for Harmonisation (ICH) guidelines.
Analytical Methodologies in Preparation
In-Process Quality Control
High-performance liquid chromatography (HPLC) methods validated per ICH Q2(R1) guidelines are employed to monitor intermediates and final product. A typical method uses:
- Column : C18 (250 × 4.6 mm, 5 µm)
- Mobile phase : Acetonitrile:pH 3.0 phosphate buffer (60:40 v/v)
- Detection : UV at 254 nm
This system resolves this compound from degradation products (e.g., hydrolyzed thiazolidinedione) with a retention time of 6.8 minutes.
Spectrophotometric Assay Validation
UV spectroscopy at 276 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in n-butanol enables rapid quantification of this compound in tablets. The method demonstrates linearity (5–50 µg/mL, R² = 0.998) and precision (RSD <1.5% for intra-day assays).
Analyse Chemischer Reaktionen
Reaktionstypen: Lobeglitazonsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um die entsprechenden Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Lobeglitazonsulfat in die entsprechenden Alkoholderivate umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können die Pyrimidin- oder Benzylamin-Einheiten modifizieren
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden unter basischen oder sauren Bedingungen eingesetzt
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Sulfoxide, Sulfone, Alkoholderivate und substituierte Pyrimidin- oder Benzylaminderivate .
Wissenschaftliche Forschungsanwendungen
Lobeglitazonsulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Modellverbindung, um die Chemie von Thiazolidindionen und deren Derivaten zu untersuchen.
Biologie: Untersuchung seiner Auswirkungen auf den Zellstoffwechsel und die Genexpression im Zusammenhang mit dem Glukose- und Lipidstoffwechsel.
Medizin: Umfangreiche Untersuchung seines therapeutischen Potenzials bei der Behandlung von Typ-2-Diabetes mellitus und seinen sekundären Auswirkungen auf die Herz-Kreislauf-Gesundheit.
Industrie: Einsatz bei der Entwicklung neuer Antidiabetika und Formulierungen
5. Wirkmechanismus
Lobeglitazonsulfat wirkt als Insulinsensitizer, indem es an den Peroxisomen-Proliferator-aktivierten Rezeptor gamma in den Fettzellen bindet und diesen aktiviert. Diese Aktivierung fördert die Bindung von Insulin an den Fettzellen, wodurch der Blutzuckerspiegel gesenkt, der HbA1c-Spiegel gesenkt und das Lipid- und Leberprofil verbessert wird. Zu den molekularen Zielstrukturen gehören der Peroxisomen-Proliferator-aktivierte Rezeptor gamma und der Peroxisomen-Proliferator-aktivierte Rezeptor alpha, die Gene regulieren, die am Glukose- und Lipidstoffwechsel beteiligt sind .
Wirkmechanismus
Lobeglitazone sulfate acts as an insulin sensitizer by binding and activating peroxisome proliferator-activated receptor gamma within fat cells. This activation promotes the binding of insulin at fat cells, thereby reducing blood sugar levels, lowering hemoglobin A1C levels, and improving lipid and liver profiles. The molecular targets include peroxisome proliferator-activated receptor gamma and peroxisome proliferator-activated receptor alpha, which regulate genes involved in glucose and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Structural and Mechanistic Differences
Lobeglitazone shares the TZD backbone with rosiglitazone and pioglitazone but has distinct structural modifications that enhance PPARγ binding and dual PPAR-α/γ agonism:
The elongated p-methoxyphenol group in lobeglitazone enhances interactions with PPARγ’s hydrophobic pocket, improving binding affinity and inhibition of PPARγSer273 phosphorylation, a driver of insulin resistance and side effects .
Pharmacokinetic Profile
Lobeglitazone exhibits favorable pharmacokinetics with minimal drug-drug interactions:
Its fecal excretion reduces bladder cancer risks observed in pioglitazone-treated rodents , while dual PPAR-α/γ activity may enhance lipid modulation .
Efficacy in Glycemic and Metabolic Control
Lobeglitazone demonstrates comparable or superior efficacy to other TZDs:
In a phase III trial, lobeglitazone was non-inferior to pioglitazone in HbA1c reduction and showed comparable safety in Indian T2DM patients . Its dual PPAR activity may explain broader metabolic benefits, including triglyceride reduction and HDL-C improvement .
Additional Therapeutic Benefits
Beyond glycemic control, lobeglitazone shows promise in:
Biologische Aktivität
Lobeglitazone sulfate is a novel thiazolidinedione (TZD) compound primarily used for managing type 2 diabetes mellitus (T2DM). Its biological activity is mainly attributed to its role as an insulin sensitizer, acting through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This article reviews the pharmacological effects, mechanisms of action, and clinical findings related to this compound.
Lobeglitazone functions primarily as a selective PPAR-gamma agonist, which enhances insulin sensitivity in adipose tissues and muscle. By promoting insulin receptor binding, lobeglitazone effectively lowers blood glucose levels and improves lipid profiles. Unlike other TZDs like pioglitazone, lobeglitazone shows a higher binding affinity to PPAR-gamma, which may contribute to its enhanced efficacy and potentially reduced side effects.
Key Mechanisms:
- Insulin Sensitization : Increases glucose uptake in adipocytes and muscle cells.
- Lipid Metabolism : Improves lipid profiles by reducing triglycerides and LDL cholesterol.
- Anti-inflammatory Effects : Inhibits inflammatory pathways, potentially reducing complications associated with diabetes.
Pharmacokinetics
Lobeglitazone exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations reached within 1 to 3 hours after oral administration.
- Half-Life : Approximately 7.8 to 9.8 hours, allowing for once-daily dosing.
- Distribution : Extensively binds to plasma proteins (up to 99.9%).
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4.
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in managing T2DM:
Study | Population | Treatment Duration | HbA1c Reduction | Other Findings |
---|---|---|---|---|
Kim et al. (2023) | Diabetic patients | 24 weeks | -0.44% vs placebo (0.16%) | Significant reductions in fasting plasma glucose (FPG) |
Yoo et al. (2023) | Ischemic stroke patients | 24 weeks | Not specified | Reduced cardiovascular risk without increasing heart failure |
Jeong et al. (2023) | Healthy volunteers | 8 weeks | Not specified | No significant accumulation observed after multiple doses |
Case Studies
- Diabetic Patients with Ischemic Stroke : A study demonstrated that lobeglitazone reduces cardiovascular complications in diabetic patients post-stroke without increasing heart failure risk .
- Non-Alcoholic Fatty Liver Disease (NAFLD) : Lobeglitazone significantly reduced liver fat content and improved liver enzyme levels in patients with NAFLD .
Safety Profile
This compound has been generally well tolerated among patients, with common adverse effects including:
- Mild hypoglycemia
- Weight gain
- Edema
Long-term safety monitoring is essential due to potential interactions with other medications metabolized by CYP enzymes.
Research Findings
Recent research highlights the multifaceted benefits of lobeglitazone beyond glycemic control:
Q & A
Q. What molecular mechanisms underlie Lobeglitazone Sulfate’s PPAR-γ activation, and how do they compare to other thiazolidinediones (TZDs)?
this compound binds to the PPAR-γ ligand-binding domain with a 12-fold higher affinity than rosiglitazone or pioglitazone due to its elongated p-methoxy phenol moiety, which interacts with a hydrophobic pocket near helix H12. This structural feature enhances its inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation at Ser245, reducing off-target effects . Methodologically, comparative binding assays using crystallography and dose-dependent phosphorylation studies (e.g., Western blotting) are recommended to validate these interactions.
Q. Which experimental models are most suitable for studying this compound’s anti-inflammatory effects in type 2 diabetes (T2DM)?
LPS-induced NLRP3 inflammasome activation models (e.g., murine macrophages or in vivo liver inflammation models) are optimal. This compound inhibits NLRP3 by suppressing NF-κB signaling and reducing pro-inflammatory cytokines like IL-1β and IL-18 . Researchers should quantify inflammasome markers (e.g., caspase-1 activity via fluorometric assays) and validate results using PPAR-γ knockout models to confirm mechanism specificity.
Q. How can researchers quantify this compound in bulk and pharmaceutical formulations with accuracy?
Validated UV spectrophotometry (λmax = 248 nm) and HPLC methods are recommended. For UV, linearity ranges of 2–14 µg/mL (r² > 0.998) with LOD/LOQ values of 0.07 µg/mL and 0.22 µg/mL, respectively, ensure precision. HPLC using a Phenomenex Luna C18 column achieves resolution within 15 minutes with <2% RSD . Method validation must follow ICH Q2(R2) guidelines, including robustness testing under varied pH and temperature conditions.
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s long-term safety data across clinical trials?
Discrepancies in outcomes (e.g., weight gain vs. lipid profile improvements) require stratified subgroup analyses (e.g., age, baseline BMI) and extended follow-up periods. For example, a 24-week trial showed HbA1c reductions (-1.05%) but noted peripheral edema in 5% of subjects . Meta-analyses of phase 3/4 trials (e.g., post-marketing surveillance in South Korea) and PK/PD modeling (accounting for CYP2C9/2C19 polymorphisms) can clarify risk-benefit ratios .
Q. What experimental strategies can elucidate this compound’s dual role in NLRP3 inflammasome inhibition and glycemic control?
Co-culture systems (e.g., hepatocytes and macrophages) with LPS/ATP stimulation can model cross-talk between metabolic and inflammatory pathways. Transcriptomic profiling (RNA-seq) of PPAR-γ and NLRP3 pathways, combined with in vivo imaging in diabetic rodent models, can identify tissue-specific effects . Dose-ranging studies (0.5–2 mg/kg) are critical to avoid confounding anti-inflammatory vs. metabolic outcomes.
Q. How does this compound’s pharmacokinetic profile influence its drug-drug interaction potential in polypharmacy scenarios?
this compound exhibits no clinically significant interactions with metformin or amlodipine (90% CI for AUCτ ratios: 0.92–1.23) due to minimal CYP450 inhibition . However, researchers should conduct in vitro CYP induction assays (e.g., human hepatocytes) and physiologically based pharmacokinetic (PBPK) modeling to predict interactions with narrow-therapeutic-index drugs (e.g., warfarin).
Methodological Considerations
Q. What endpoints and assays are critical for evaluating this compound’s efficacy in preclinical T2DM studies?
Primary endpoints: HbA1c, HOMA-IR, and FPG reductions. Secondary endpoints: Lipid panel (LDL-C, HDL-C), small dense LDL quantification (Lipoprint system), and inflammatory markers (CRP, TNF-α). Use hyperinsulinemic-euglycemic clamps in rodent models to measure insulin sensitivity directly .
Q. How can researchers optimize synthesis routes for this compound to improve yield and purity?
A five-step GMP-compliant synthesis achieves 52% yield (vs. 17% in initial routes) via regioselective 1,4-reduction using Hantzsch dihydropyridine ester. Key intermediates (e.g., pyrimidinyl phenoxy ether) should be monitored via TLC (Rf = 0.35) and characterized by NMR/MS .
Safety and Tolerability
Q. What biomarkers should be monitored in long-term studies to assess this compound’s bone mineral density (BMD) effects?
Dual-energy X-ray absorptiometry (DXA) scans at baseline and 6-month intervals, alongside serum osteocalcin and CTX-1 measurements, are essential. Clinical trials reported no dose adjustments for BMD loss, but postmenopausal women require closer monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.